1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Description
1-Methanesulfonyl-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (a benzene ring fused with a diazole ring containing two nitrogen atoms at positions 1 and 3). The molecule is substituted with a methanesulfonyl (-SO₂CH₃) group at position 1 and methyl (-CH₃) groups at positions 5 and 6.
Properties
IUPAC Name |
5,6-dimethyl-1-methylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-4-9-10(5-8(7)2)12(6-11-9)15(3,13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCAETADMUDWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 5,6-dimethylbenzimidazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
The following structurally related benzodiazole and benzimidazole derivatives (differing in substituents and functional groups) are analyzed for comparative purposes:
Structural and Functional Group Variations
*Estimated based on structural similarity.
Key Observations :
- Substituent Position : The target compound’s methanesulfonyl group at position 1 contrasts with analogs bearing substituents at positions 2 or 4 (e.g., nitro or chloropyridinyl groups in ). Positional differences significantly alter electronic distribution and steric effects.
- Methanesulfonyl vs. Sulfonamide: The sulfonyl group in the target compound lacks the amide linkage seen in , which may reduce hydrogen-bonding capacity but improve metabolic stability. Bulkier Substituents: Compounds with benzyl or methoxybenzyl groups () exhibit higher molecular weights (~311–347 g/mol) and densities (~1.22–1.26 g/cm³ ), suggesting lower volatility compared to the target compound.
Physical and Chemical Properties
*Predicted based on electron-withdrawing sulfonyl group.
Analysis :
- Density and Boiling Point : Bulky substituents (e.g., benzyl, methoxybenzyl) correlate with higher boiling points (528–561°C ) due to increased van der Waals interactions. The target compound’s simpler structure likely results in a lower boiling point (~500°C).
- Acidity : The methanesulfonyl group’s strong electron-withdrawing nature may render the target compound more acidic (pKa ~2.5–3.5) compared to nitro-substituted analogs (pKa ~3.45–3.96 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
